N-Amino-N-pentylguanidine hydroiodide
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Overview
Description
N-Amino-N-pentylguanidine hydroiodide is a chemical compound with the molecular formula C6H17IN4 and a molecular weight of 272.13 g/mol It is a derivative of guanidine, featuring an amino group and a pentyl chain attached to the guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-N-pentylguanidine hydroiodide typically involves the reaction of hydrazinecarboximidamide with pentylamine in the presence of hydroiodic acid. The reaction conditions often require controlled temperatures and specific stoichiometric ratios to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Amino-N-pentylguanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-Amino-N-pentylguanidine hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other guanidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of N-Amino-N-pentylguanidine hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Amino-N-methylguanidine hydroiodide
- N-Amino-N-ethylguanidine hydroiodide
- N-Amino-N-propylguanidine hydroiodide
Uniqueness
N-Amino-N-pentylguanidine hydroiodide is unique due to its specific structural features, such as the pentyl chain, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
Molecular Formula |
C6H17IN4 |
---|---|
Molecular Weight |
272.13 g/mol |
IUPAC Name |
1-amino-1-pentylguanidine;hydroiodide |
InChI |
InChI=1S/C6H16N4.HI/c1-2-3-4-5-10(9)6(7)8;/h2-5,9H2,1H3,(H3,7,8);1H |
InChI Key |
NTQAIELLTKUWFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C(=N)N)N.I |
Origin of Product |
United States |
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